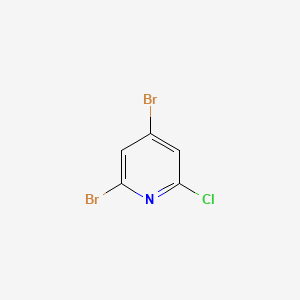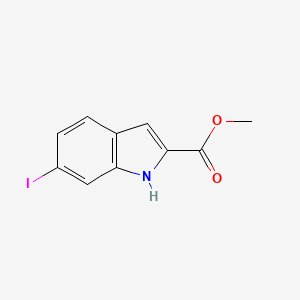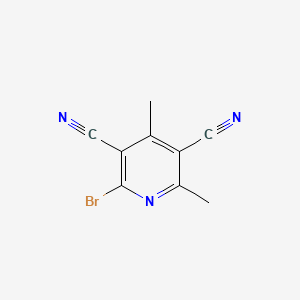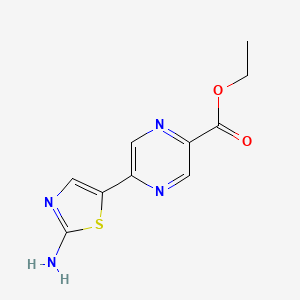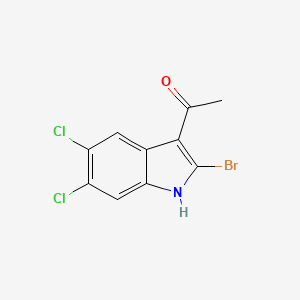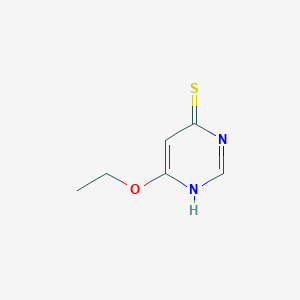
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a 2-ethylpiperidin-1-yl group and a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid typically involves multi-step organic reactions
Preparation of the Benzoic Acid Derivative: The starting material, often a substituted benzene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Introduction of the 2-Ethylpiperidin-1-yl Group: This step involves nucleophilic substitution, where the benzoic acid derivative reacts with 2-ethylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The 2-ethylpiperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives could find applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(hydroxymethyl)benzoic acid
- 4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzamide
Uniqueness
4-(2-Ethylpiperidin-1-YL)-3-(methoxymethyl)benzoic acid is unique due to the specific combination of its functional groups. The presence of both the 2-ethylpiperidin-1-yl and methoxymethyl groups provides distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
4-(2-ethylpiperidin-1-yl)-3-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C16H23NO3/c1-3-14-6-4-5-9-17(14)15-8-7-12(16(18)19)10-13(15)11-20-2/h7-8,10,14H,3-6,9,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
OGJVMNPZCTUCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)C(=O)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


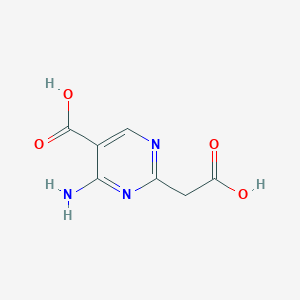
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
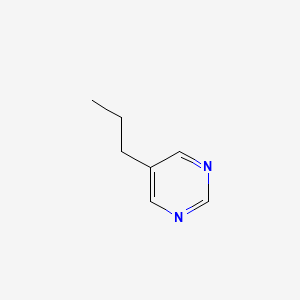
![1-((1R,2S,4S)-2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-(2-(((1S,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)methylsulfonamido)cyclohexyl)methanesulfonamide](/img/structure/B13093397.png)
